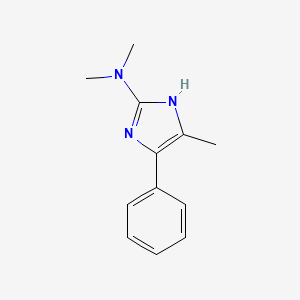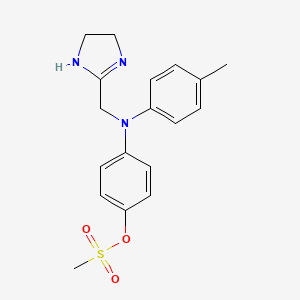
3-Bromo-6-chloro-2-Naphthalenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-6-chloro-2-Naphthalenol: is an organic compound with the molecular formula C₁₀H₆BrClO. It is a derivative of naphthalenol, characterized by the presence of bromine and chlorine atoms at the 3rd and 6th positions, respectively. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chloro-2-Naphthalenol typically involves the bromination and chlorination of 2-naphthalenol. The process can be carried out in a stepwise manner:
Bromination: 2-Naphthalenol is first brominated using bromine in the presence of a suitable solvent like acetic acid. The reaction is typically carried out at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-6-chloro-2-Naphthalenol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Major Products:
Substitution: Products depend on the nucleophile used, such as 3-hydroxy-6-chloro-2-naphthalenol when bromine is substituted by a hydroxyl group.
Oxidation: 3-Bromo-6-chloro-2-naphthaldehyde or 3-Bromo-6-chloro-2-naphthoic acid.
Reduction: this compound can be reduced to 3-Bromo-6-chloronaphthalene.
Aplicaciones Científicas De Investigación
Chemistry: 3-Bromo-6-chloro-2-Naphthalenol is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals .
Biology and Medicine: In medicinal chemistry, it serves as a building block for the synthesis of biologically active molecules, including potential therapeutic agents for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-Bromo-6-chloro-2-Naphthalenol depends on its application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the bromine and chlorine atoms, which make the hydroxyl group more reactive towards nucleophiles and electrophiles. In biological systems, the compound’s activity would depend on its interaction with specific molecular targets, such as enzymes or receptors, though detailed studies would be required to elucidate these pathways.
Comparación Con Compuestos Similares
2-Naphthalenol: Lacks the bromine and chlorine substituents, making it less reactive in certain substitution reactions.
6-Bromo-2-naphthol: Similar structure but lacks the chlorine atom, affecting its reactivity and applications.
Uniqueness: 3-Bromo-6-chloro-2-Naphthalenol is unique due to the presence of both bromine and chlorine atoms, which confer distinct electronic and steric properties, enhancing its reactivity and making it a valuable intermediate in various synthetic pathways.
Propiedades
Fórmula molecular |
C10H6BrClO |
|---|---|
Peso molecular |
257.51 g/mol |
Nombre IUPAC |
3-bromo-6-chloronaphthalen-2-ol |
InChI |
InChI=1S/C10H6BrClO/c11-9-4-7-3-8(12)2-1-6(7)5-10(9)13/h1-5,13H |
Clave InChI |
OTFOFLUFLHYNQR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=CC(=C(C=C21)O)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate](/img/structure/B12823400.png)


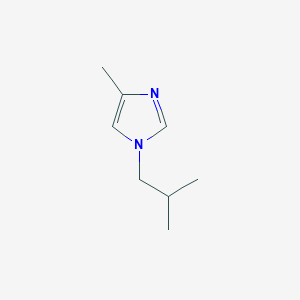

![(3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-7-yl)boronic acid](/img/structure/B12823457.png)
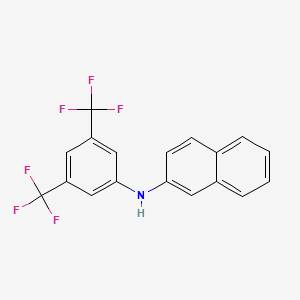
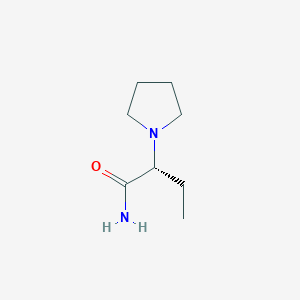
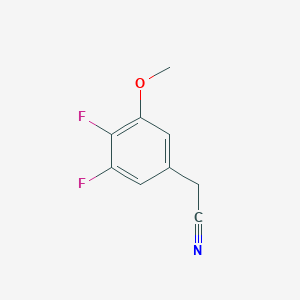
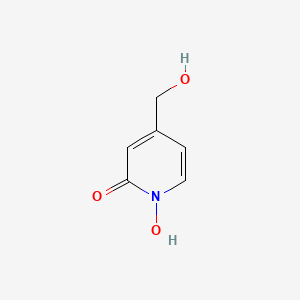
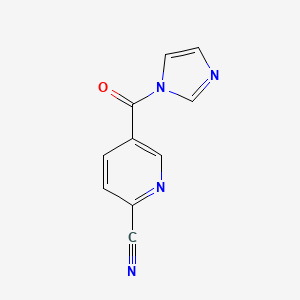
![2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide](/img/structure/B12823486.png)
